2-(3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c1-13-3-2-4-14(11-13)12-16(18)17-7-10-20-15-5-8-19-9-6-15/h2-4,11,15H,5-10,12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTCOGSWCNKTAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCSC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide typically involves multiple stepsThe final step involves the acetamide formation through a reaction with acetic anhydride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes purification steps such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
2-(3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
3-Methylphenyl vs. Other Aromatic Substituents
The 3-methylphenyl group in the target compound contrasts with analogs bearing methoxy, bromo, or dichlorophenyl groups. For example:
- N-{2-[(3-Hydroxymethylphenyl)(3-methoxyphenyl)amino]ethyl}acetamide (14) () includes a 3-methoxyphenyl group, which enhances water solubility via hydrogen bonding.
- 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () features electron-withdrawing Cl substituents, likely increasing metabolic stability but reducing solubility.
Sulfanyl Group Variations
The oxan-4-ylsulfanyl (tetrahydropyran-thioether) side chain distinguishes the target compound from analogs with simpler thioether or heterocyclic linkages:
- 2-[(5-{2-[(3-Methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide () incorporates a triazole-thioether moiety, which may improve coordination ability or receptor binding.
Impact : The oxane ring in the target compound could confer conformational rigidity and moderate polarity, balancing solubility and metabolic stability compared to planar heterocycles .
Amide Backbone and Side-Chain Modifications
N-Ethylacetamide Derivatives
The target compound’s ethylacetamide backbone is shared with multiple analogs, but side-chain modifications alter properties:
- N-[2-(7-Methoxy-1-naphthyl)ethyl]acetamide () has a naphthyl group, increasing aromatic surface area for hydrophobic interactions.
- N-{2-[(4-Methoxy-[1,1’-biphenyl]-2-yl)amino]ethyl}acetamide (16) () includes a biphenyl system, likely enhancing receptor affinity but reducing solubility.
Impact : The oxan-4-ylsulfanyl side chain in the target compound may offer better water solubility than purely aromatic substituents (e.g., naphthyl) while maintaining metabolic stability .
Table 1: Structural and Property Comparison
*Predicted based on substituent effects.
Notes:
Biological Activity
2-(3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide, a compound of significant interest in pharmaceutical research, exhibits a range of biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and findings from diverse sources.
Chemical Structure and Properties
Chemical Information:
- IUPAC Name: this compound
- Molecular Formula: C13H19NO3S
- Molecular Weight: 273.36 g/mol
The compound features an oxan-4-ylsulfanyl group, which is believed to contribute to its biological activity by interacting with various molecular targets within biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide moiety can form hydrogen bonds with biological molecules, potentially leading to inhibition of sulfonamide-sensitive enzymes. Additionally, the oxan-4-ylsulfanyl group may modulate enzyme or receptor activity, influencing various physiological pathways .
Potential Biological Effects
- Antimicrobial Activity: Preliminary studies suggest that the compound may exhibit antimicrobial properties, potentially useful in treating infections.
- Anticancer Properties: Research indicates potential anticancer effects, warranting further investigation into its efficacy against various cancer cell lines .
- Neuroprotective Effects: The compound may also possess neuroprotective properties, although detailed studies are required to confirm this aspect.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of related compounds, derivatives similar to this compound demonstrated significant cytotoxicity against HCT-116 and MCF-7 cell lines. The most active compounds exhibited IC50 values as low as 1.9 µg/mL compared to doxorubicin (IC50 3.23 µg/mL), indicating promising potential for further development as anticancer agents .
Table 2: Comparison with Related Compounds
| Compound Name | IC50 (µg/mL) HCT-116 | IC50 (µg/mL) MCF-7 |
|---|---|---|
| 2-(3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)... | 1.9 | 2.3 |
| Doxorubicin | 3.23 | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
